molecular formula C6H4F2S B064330 2,6-Difluorobenzenethiol CAS No. 172366-44-8

2,6-Difluorobenzenethiol

Cat. No. B064330
CAS RN: 172366-44-8
M. Wt: 146.16 g/mol
InChI Key: PALORHWWZVBSLZ-UHFFFAOYSA-N
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Description

2,6-Difluorobenzenethiol is a chemical compound with the molecular formula C6H4F2S . It has an average mass of 146.158 Da and a mono-isotopic mass of 146.000183 Da .


Molecular Structure Analysis

The molecular structure of 2,6-Difluorobenzenethiol consists of a benzene ring with two fluorine atoms and one sulfur atom attached. The exact spatial arrangement of these atoms could be determined using techniques such as X-ray crystallography .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,6-Difluorobenzenethiol can be inferred from its structure. As a fluorinated compound, it is likely to be relatively non-reactive. The presence of the thiol group suggests it may have some reactivity with electrophiles .

Scientific Research Applications

Production of 2,6-Difluorobenzamide

2,6-Difluorobenzamide is an important intermediate with many applications in pesticide industries . The nitrile hydratase from Aurantimonas manganoxydans ATCC BAA-1229 was selected for production of 2,6-difluorobenzamide from 2,6-difluorobenzonitrile . This process is environmentally friendly and has high catalytic efficiency .

2. Synthesis of Insecticidal Benzoylphenyl Urea Derivatives 2,6-Difluorobenzamide is a key intermediate for the synthesis of insecticidal benzoylphenyl urea derivatives . These derivatives can control the growth and development process of insects by interfering with their chitin biosynthesis and breeding .

Synthesis of Oxadiazindine Derivatives

Oxadiazindine derivatives containing 2,6-difluorophenyl group can also be applied as insecticides or fungicides . The synthesis of these derivatives involves the use of 2,6-Difluorobenzamide as an intermediate .

4. Isomer Discrimination via Defect Engineering in Monolayer MoS2 Monolayer MoS2 exhibits exceptional sensitivity to the differences in the dipolar nature of molecules arising from their chemical structure such as the one in difluorobenzenethiol isomers . This allows for the precise recognition of complex isomers .

Molecular Docking Studies

Molecular docking studies of the favored non-planar conformation of 2,6-difluoro-3-methoxybenzamide highlight the strong hydrophobic interactions between the difluoroaromatic ring and several key residues of the allosteric pocket . This provides insights into the importance of the 2,6-Difluorobenzamide motif for FtsZ allosteric inhibition .

Mechanism of Action

Target of Action

The primary targets of 2,6-Difluorobenzenethiol are currently not well-defined in the literature. This compound is a derivative of benzenethiol, which is known to interact with various biological targets. The specific targets of 2,6-difluorobenzenethiol and their roles remain to be elucidated .

properties

IUPAC Name

2,6-difluorobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2S/c7-4-2-1-3-5(8)6(4)9/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PALORHWWZVBSLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)S)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70541677
Record name 2,6-Difluorobenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70541677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

172366-44-8
Record name 2,6-Difluorobenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70541677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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